molecular formula C6H15ClN2O B13145801 (R)-1-((R)-Piperazin-2-YL)ethanol hcl

(R)-1-((R)-Piperazin-2-YL)ethanol hcl

Katalognummer: B13145801
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: QENNSTMMWOVAQF-KGZKBUQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(®-Piperazin-2-YL)ethanol hydrochloride is a chiral compound that features a piperazine ring substituted with an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride typically involves the reaction of ®-piperazine with an appropriate ethanol derivative under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the ethanol derivative into an intermediate, which then reacts with ®-piperazine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(®-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl halides .

Wissenschaftliche Forschungsanwendungen

®-1-(®-Piperazin-2-YL)ethanol hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-1-(®-Piperazin-2-YL)ethanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C6H15ClN2O

Molekulargewicht

166.65 g/mol

IUPAC-Name

(1R)-1-[(2R)-piperazin-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI-Schlüssel

QENNSTMMWOVAQF-KGZKBUQUSA-N

Isomerische SMILES

C[C@H]([C@H]1CNCCN1)O.Cl

Kanonische SMILES

CC(C1CNCCN1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.